L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- is a complex peptide composed of multiple amino acids, including L-tryptophan, L-lysine, L-cysteine, and L-arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as Escherichia coli, through genetic engineering .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Major Products
The major products formed from these reactions include peptides with altered structures or functionalities, which can be used to study the effects of specific amino acid residues on peptide activity and stability .
Scientific Research Applications
L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity and immune modulation.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. For example, the presence of L-tryptophan residues can influence serotonin synthesis, while L-cysteine residues can affect redox balance .
Comparison with Similar Compounds
Similar Compounds
L-lysyl-L-tryptophyl-L-lysine: A tripeptide with similar amino acid composition but lacking cysteine and arginine residues.
L-tryptophyl-L-cysteinyl-L-arginyl: A tripeptide that includes cysteine and arginine but lacks lysine and additional tryptophan residues.
Uniqueness
L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. The presence of multiple L-tryptophan residues can enhance its interaction with aromatic amino acid-binding proteins, while the inclusion of L-cysteine allows for redox-sensitive modifications .
Properties
CAS No. |
292148-25-5 |
---|---|
Molecular Formula |
C48H61N13O7S |
Molecular Weight |
964.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C48H61N13O7S/c49-18-8-7-13-33(50)42(62)58-38(20-27-23-54-34-14-4-1-10-30(27)34)44(64)59-39(21-28-24-55-35-15-5-2-11-31(28)35)45(65)61-41(26-69)46(66)57-37(17-9-19-53-48(51)52)43(63)60-40(47(67)68)22-29-25-56-36-16-6-3-12-32(29)36/h1-6,10-12,14-16,23-25,33,37-41,54-56,69H,7-9,13,17-22,26,49-50H2,(H,57,66)(H,58,62)(H,59,64)(H,60,63)(H,61,65)(H,67,68)(H4,51,52,53)/t33-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
TXANJILOIVHDQG-ONMKOUKZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.